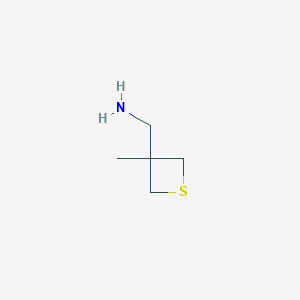
3-(2-methyl-1H-indol-3-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-1H-indol-3-yl)propanal, also known as MIP, is a synthetic organic compound belonging to the family of indoles. It is a yellowish, liquid compound with a characteristic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1H-indol-3-yl)propanal typically involves the reaction of 2-methylindole with propanal under specific conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-1H-indol-3-yl)propanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and pigments
Wirkmechanismus
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanal involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Indol-3-yl)propanal: Similar structure but lacks the methyl group at the 2-position.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group, making it more hydrophilic.
3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide: A more complex structure with additional indole rings and substituents .
Uniqueness
3-(2-methyl-1H-indol-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position of the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-(2-methyl-1H-indol-3-yl)propanal |
InChI |
InChI=1S/C12H13NO/c1-9-10(6-4-8-14)11-5-2-3-7-12(11)13-9/h2-3,5,7-8,13H,4,6H2,1H3 |
InChI-Schlüssel |
WTLVNHYUIHOQEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)
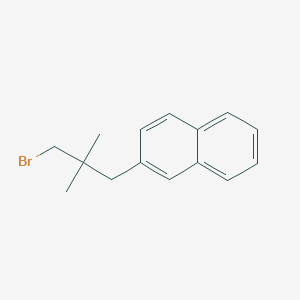
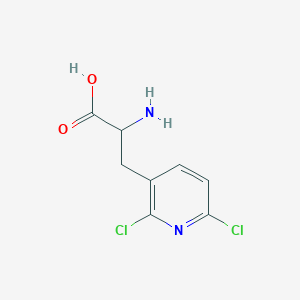

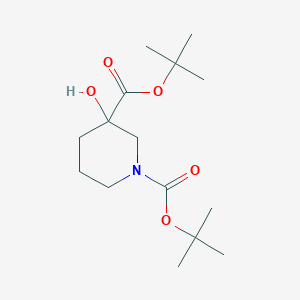
![3-[(1-Aminocyclopropyl)methyl]benzonitrile](/img/structure/B13556990.png)

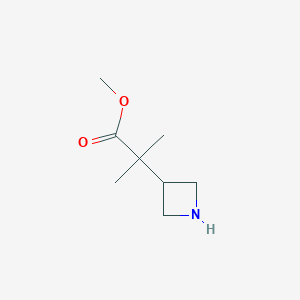
![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
![N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B13557034.png)
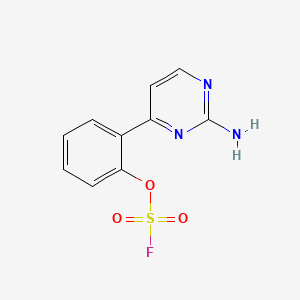
![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)
